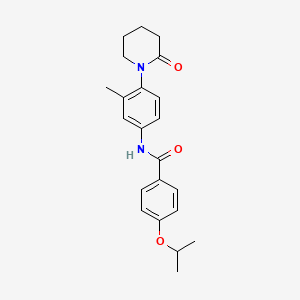
4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-isopropoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant studies.
Chemical Structure and Synthesis
The compound features a benzamide structure with an isopropoxy group and a piperidinone moiety, which contribute to its pharmacological properties. The synthesis typically involves several steps, including:
- Formation of the Piperidinone Moiety : This is achieved through cyclization involving an amine and a carbonyl compound.
- Attachment of the Phenyl Group : Commonly done via a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
The compound is primarily investigated for its role as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Its structural features facilitate binding to the active site of factor Xa, potentially leading to anticoagulant effects similar to those observed with other known inhibitors like apixaban and rivaroxaban.
Case Studies and Research Findings
- Anticoagulant Activity : In vitro studies have shown that compounds structurally related to this compound exhibit significant inhibition of factor Xa. For instance, modifications in the piperidinone structure have been linked to enhanced potency and selectivity towards factor Xa inhibition .
- Toxicity Assessment : A study evaluating toxicity in zebrafish embryos indicated that certain derivatives of similar benzamide structures displayed varying degrees of toxicity, suggesting that structural modifications can influence both efficacy and safety profiles .
- Structure-Activity Relationships (SAR) : Research has highlighted that the presence of specific substituents on the benzene ring significantly affects biological activity. For example, compounds lacking substituents at certain positions showed reduced efficacy against target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Potency (IC50) | Selectivity |
|---|---|---|---|
| This compound | Factor Xa inhibitor | TBD | High |
| Apixaban | Factor Xa inhibitor | 1.0 nM | Very High |
| Rivaroxaban | Factor Xa inhibitor | 0.5 nM | High |
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)27-19-10-7-17(8-11-19)22(26)23-18-9-12-20(16(3)14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERERMDQJDFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














